molecular formula C22H14Br2ClFN2 B10928930 3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole

Cat. No.: B10928930
M. Wt: 520.6 g/mol
InChI Key: RKJBPQISAZGPJL-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves chlorination using thionyl chloride or another chlorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)-5-bromobenzene: Similar in having bromine and fluorine atoms but differs in the overall structure and applications.

    Bis(4-fluorophenyl)methanol: Contains fluorine atoms and a similar aromatic structure but lacks the pyrazole ring and other halogen atoms.

Uniqueness

3,5-bis(4-bromophenyl)-4-chloro-1-(2-fluorobenzyl)-1H-pyrazole is unique due to its combination of bromine, chlorine, and fluorine atoms attached to a pyrazole ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H14Br2ClFN2

Molecular Weight

520.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2ClFN2/c23-17-9-5-14(6-10-17)21-20(25)22(15-7-11-18(24)12-8-15)28(27-21)13-16-3-1-2-4-19(16)26/h1-12H,13H2

InChI Key

RKJBPQISAZGPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br)F

Origin of Product

United States

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